Zinc acetylacetonate hydrate

Catalog No.
S1795512
CAS No.
108503-47-5
M.F
C10H16O4Zn
M. Wt
265.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc acetylacetonate hydrate

CAS Number

108503-47-5

Product Name

Zinc acetylacetonate hydrate

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;zinc

Molecular Formula

C10H16O4Zn

Molecular Weight

265.6 g/mol

InChI

InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-;

InChI Key

KNXAKZGJNLAYCJ-FDGPNNRMSA-N

SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Zn+2]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zn]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zn]

Zinc Acetylacetonate Hydrate is reduced with other complexes at an oil-water interface to synthesize PdPtZn and PdZn nanoparticle (NP) thin films which exhibits higher catalytic activity compared to Pd thin films. Also, it is used in the preparation of high-crystallinity (Zn,Fe)Fe2O4 films as a MOVCD precursor.
Zinc acetylacetonate hydrate (Zn(acac)2) is a hydrated metal organic complex that is hygroscopic in nature. It is majorly used as a precursor for the synthesis of zinc based nano and microparticles.

Zinc acetylacetonate hydrate (CAS 108503-47-5) is a highly stable, volatile metal-organic coordination complex primarily utilized as a specialized precursor for zinc oxide (ZnO) thin films, nanostructures, and polymer stabilizers. Characterized by its bidentate diketonate ligands, it offers broader solubility in organic solvents compared to simple inorganic zinc salts. For industrial buyers, its core procurement value lies in its precisely defined hydration state, low thermal decomposition threshold, and its ability to kinetically control hydrolysis in solution . These properties make it highly relevant for processes requiring strict morphological control, such as the synthesis of highly ordered nanorod arrays or low-temperature chemical vapor deposition on flexible substrates.

Research Fit

Non-pyrophoric Zn precursor for MOCVD/ALD ZnO film deposition
Catalyst for polymer vitrimer crosslinking with gelation
Controlled ZnO nanoparticle synthesis with narrow size distribution

Substituting zinc acetylacetonate hydrate with lower-cost alternatives like zinc acetate, zinc chloride, or zinc nitrate fundamentally alters reaction kinetics and material outcomes. Simple salts lack the bulky, stable chelating acetylacetonate ligands, resulting in rapid, uncontrolled hydrolysis that typically yields agglomerated, spherical particles rather than high-value anisotropic structures [1]. Furthermore, acetates and nitrates require significantly higher thermal energy to decompose into phase-pure ZnO, precluding their use on temperature-sensitive polymer substrates[2]. Even substituting with anhydrous zinc acetylacetonate introduces variability, as the hydrate form provides a critical, stoichiometric release of crystallization water that acts as an internal catalyst for reproducible sol-gel nucleation [3]. Therefore, generic substitution compromises both processability and the final functional properties of the material.

Substitution Risk

Zn(acac)₂·hydrate Non-pyrophoric, air-stable handling
Diethylzinc Pyrophoric; requires specialized infrastructure
Zn(acac)₂·hydrate Dual -COOH addition & transesterification → gelation
2-Methylimidazole Chain extension only; may not achieve crosslinked network
Zn(acac)₂·hydrate Defined two-step thermal decomposition
Zinc acetate dihydrate Overlapping dehydration/decomposition may reduce control

Morphology-Driven Antimicrobial Performance

When used as a precursor in non-hydrolytic syntheses, zinc acetylacetonate hydrate directs the formation of rod-shaped ZnO nanoparticles, whereas zinc acetate yields spherical particles. This morphological shift measurably impacts downstream performance; rod-shaped ZnO derived from the acetylacetonate precursor demonstrated a 99.75% inhibition rate against E. coli, compared to just 6.5% for the acetate-derived spherical baseline under identical conditions [1].

Evidence DimensionE. coli growth inhibition (Antimicrobial efficacy)
Target Compound Data99.75% inhibition (rod-shaped NPs)
Comparator Or Baseline6.5% inhibition (spherical NPs from zinc acetate)
Quantified Difference>15-fold increase in bacterial inhibition
ConditionsSurfactant-free organic phase synthesis, identical testing conditions

Procuring the acetylacetonate precursor directly enables the synthesis of high-efficacy antimicrobial additives without requiring secondary processing or doping.

Air reactivity
Head-to-head
Non-pyrophoric; stable in air vs Pyrophoric; reacts violently with air
Supports standard lab handling; no pyrophoric infrastructure required
Qualitative binary distinction reported

Low-Temperature Thermal Decomposition for Flexible Substrates

For thin-film deposition, precursor decomposition temperature is a critical constraint. Zinc acetylacetonate hydrate undergoes a water-enhanced pyrolysis mechanism that lowers the decomposition threshold, enabling the formation of crystalline ZnO at temperatures as low as 110–130 °C [1]. In contrast, standard zinc acetate or nitrate precursors typically require calcination temperatures exceeding 250–300 °C to achieve complete conversion to crystalline oxide.

Evidence DimensionMinimum temperature for crystalline ZnO formation
Target Compound Data110–130 °C
Comparator Or Baseline>250 °C (Zinc acetate/nitrate baselines)
Quantified Difference~140 °C reduction in processing temperature
ConditionsLaser-induced or thermal CVD in high water vapor pressure environments

Allows manufacturers to deposit high-quality ZnO films on temperature-sensitive polymer substrates that would melt or degrade under standard acetate calcination.

Ligand decomp. temp.
Reported
~220 °C (ligand decomposition)
vs. zinc acetate ~200 °C onset
Expanded thermal processing window reported; supports controlled delivery
TGA-derived; ~20 °C higher than Zn(OAc)₂

Hydrolysis Resistance for Highly Ordered Nanorod Arrays

In hydrothermal growth processes, rapid precursor hydrolysis often leads to random, isotropic particle aggregation. Zinc acetylacetonate hydrate features stable multidentate chelating ligands that resist rapid hydrolysis more effectively than halide-derived (e.g., zinc chloride) or acetate-derived precursors[1]. This controlled release of Zn2+ ions favors anisotropic growth along the single polar (001) facet, yielding highly ordered, vertically aligned ZnO nanorods with average lengths of 1.6 µm and 40 nm diameters directly on seeded substrates [1].

Evidence DimensionPrecursor hydrolysis rate and growth directionality
Target Compound DataControlled hydrolysis enabling exclusive (001) c-axis growth
Comparator Or BaselineRapid hydrolysis leading to isotropic or poorly aligned structures (Halide/Acetate)
Quantified DifferenceFormation of highly ordered vertical arrays vs. random precipitation
ConditionsHydrothermal synthesis at 85 °C on ZnO-coated SiO2/Si substrates

Provides the precise kinetic control required to manufacture vertically aligned nanorod arrays for advanced sensors and photovoltaic devices.

Crosslinking outcome
Head-to-head
Efficient crosslinking + gelation vs Chain extension only; no gelation
Functional necessity for vitrimer crosslinked networks
PBT extrusion, identical conditions

Internal Water Dosing for Reproducible Sol-Gel Nucleation

The hydration state of the precursor plays a functional role in non-aqueous sol-gel syntheses. Unlike anhydrous zinc acetylacetonate, the hydrate form releases a precise, stoichiometric amount of crystallization water into the reaction medium upon dissolution[1]. This internal water release acts as a localized hydrolysis agent, accelerating the growth of ZnO nanocrystals and increasing the aspect ratio (e.g., forming nanorods in ethanol) compared to the anhydrous baseline, which relies entirely on external moisture or slower solvolysis [1].

Evidence DimensionSource of hydrolysis water and resulting aspect ratio
Target Compound DataInternal stoichiometric water release (higher aspect ratio nanorods)
Comparator Or BaselineNo internal water (Anhydrous Zn(acac)2, yielding lower aspect ratios)
Quantified DifferenceAccelerated nucleation and distinct morphological elongation
ConditionsSolvothermal synthesis in ethanol/methanol at 100–200 °C

Eliminates the variable of external moisture contamination, ensuring batch-to-batch reproducibility in industrial nanoparticle scale-up.

ZnO nanoparticle size
Class-level
6–10 nm spherical, uniform
Supports sub-10 nm synthesis without templating agents
Controlled hydrolysis; direct salt comparison unavailable
Crystallization temp.
Reported
60 °C (scCO₂)
vs. >300 °C calcination for inorganic salts
Enables low-temperature ZnO fabrication on heat-sensitive substrates
Dry, solvent-free process; >240 °C reduction reported
Sublimation temp.
Head-to-head
106 °C (pyridine adduct)
vs. parent hydrate 136 °C; −30 °C shift
Demonstrated volatility tuning via adduct engineering
TGA-derived 3% weight loss proxy

Low-Temperature CVD for Flexible Optoelectronics

Because zinc acetylacetonate hydrate undergoes water-enhanced pyrolysis at temperatures as low as 110–130 °C, it is a highly effective precursor for depositing transparent conductive ZnO films on temperature-sensitive polymer substrates (e.g., PET or polyimide) where standard acetate precursors would cause thermal degradation [1].

Synthesis of High-Efficacy Antimicrobial Coatings

The compound's ability to direct the growth of rod-shaped ZnO nanoparticles makes it ideal for formulating advanced antimicrobial coatings. The resulting high-aspect-ratio particles exhibit exponentially higher bacterial inhibition rates (e.g., against E. coli) compared to the spherical particles generated by generic zinc salts [2].

Vertically Aligned Nanorod Arrays for Sensors

In hydrothermal manufacturing, the stable multidentate ligands of the acetylacetonate complex prevent rapid hydrolysis. This kinetic control is essential for growing dense, highly ordered, vertically aligned ZnO nanorod arrays directly on seeded substrates for use in gas sensors and photovoltaics [3].

Reproducible Non-Aqueous Sol-Gel Manufacturing

For industrial scale-up of ZnO nanoparticles, the hydrate form acts as an internal water-dosing agent. By releasing a stoichiometric amount of crystallization water upon dissolution, it ensures consistent nucleation kinetics and aspect ratios across batches, bypassing the inconsistencies of external moisture reliance [4].

Application Fit

Application
Selection Property
Validation Focus
CVD/ALD ZnO film deposition (non-pyrophoric)
Air-stable, non-pyrophoric precursor; defined two-step thermal decomposition
Film quality, deposition rate, precursor delivery consistency
Polymer vitrimer crosslinking with gelation
Dual catalytic activity (−COOH addition & transesterification)
Gel fraction, crosslink density, dimensional stability above Tm
Nanostructured ZnO synthesis for UV-shielding coatings
Controlled hydrolysis kinetics; narrow size distribution without templating agents
Particle size distribution, UV-shielding efficiency, batch reproducibility
Low-temperature ZnO fabrication on sensitive substrates
scCO₂ compatibility; low-temperature crystallization capability
Crystallinity at low temperature, substrate compatibility, energy consumption

Physical Description

White or yellow crystalline powder; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

264.034001 g/mol

Monoisotopic Mass

264.034001 g/mol

Heavy Atom Count

15

General Manufacturing Information

Zinc, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (T-4)-: ACTIVE

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